(R)-2-(2-Fluorophenyl)propanoic acid
Description
Properties
Molecular Formula |
C9H9FO2 |
|---|---|
Molecular Weight |
168.16 g/mol |
IUPAC Name |
(2R)-2-(2-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H9FO2/c1-6(9(11)12)7-4-2-3-5-8(7)10/h2-6H,1H3,(H,11,12)/t6-/m1/s1 |
InChI Key |
DFFNLAUFNKNYSX-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1F)C(=O)O |
Canonical SMILES |
CC(C1=CC=CC=C1F)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Enantioselective Access to R 2 2 Fluorophenyl Propanoic Acid
Classical Resolution Techniques for Enantiomeric Separation and Enrichment
Classical resolution remains a fundamental and widely practiced approach for separating enantiomers from a racemic mixture. This strategy involves the conversion of the enantiomeric pair into diastereomers, which possess different physical properties and can thus be separated.
Diastereomeric Salt Formation and Fractional Crystallization
A prevalent method for resolving racemic carboxylic acids like 2-(2-fluorophenyl)propanoic acid is through the formation of diastereomeric salts with a chiral base. libretexts.orglibretexts.org The resulting diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization. libretexts.org
The process involves reacting the racemic acid with an enantiomerically pure chiral amine. This acid-base reaction forms a pair of diastereomeric salts: ((R)-acid·(R)-base) and ((S)-acid·(R)-base). libretexts.org Due to their distinct crystalline structures and physical properties, one diastereomer will preferentially crystallize from a suitable solvent, allowing for its isolation. libretexts.orglumenlearning.com After separation, the desired enantiomer of the acid can be recovered by treating the diastereomeric salt with a strong acid to regenerate the carboxylic acid and the chiral resolving agent. Commonly used chiral bases for this purpose include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic amines such as (R)-1-phenylethylamine. libretexts.orglumenlearning.com The efficiency of the resolution is dependent on the choice of the resolving agent and the crystallization solvent. mdpi.com
Chiral Derivatization and Chromatographic Resolution
Another classical approach involves converting the enantiomers into a mixture of diastereomers through derivatization with a chiral reagent, followed by separation using chromatography. libretexts.org For carboxylic acids, this can be achieved by forming diastereomeric esters or amides. nih.gov
For instance, the racemic 2-(2-fluorophenyl)propanoic acid can be reacted with an enantiomerically pure alcohol or amine to form diastereomeric esters or amides, respectively. These diastereomers possess different physical and chemical properties, enabling their separation by chromatographic techniques such as high-performance liquid chromatography (HPLC) on a standard stationary phase like silica (B1680970) gel. aocs.orgnih.gov After separation, the chiral auxiliary can be cleaved to yield the enantiomerically pure (R)-2-(2-fluorophenyl)propanoic acid. A notable example of this approach is the use of Mosher's esters, formed by reacting an alcohol with an enantiomerically pure chiral acid, which can then be separated chromatographically. libretexts.org
Kinetic Resolution Approaches, including Enzymatic Methods
Kinetic resolution is a powerful technique that relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. urfu.ru This difference in reactivity allows for the separation of the faster-reacting enantiomer from the slower-reacting one.
Enzymatic methods are particularly effective for the kinetic resolution of racemic carboxylic acids and their derivatives. mdpi.com Lipases are a class of enzymes widely used for this purpose due to their stereoselectivity in catalyzing hydrolysis or esterification reactions. nih.govalmacgroup.comnih.gov
In a typical enzymatic kinetic resolution of racemic 2-(2-fluorophenyl)propanoic acid, a lipase (B570770) can selectively catalyze the esterification of one enantiomer (e.g., the (S)-enantiomer) in the presence of an alcohol. This leaves the unreacted (R)-enantiomer of the acid enriched in the reaction mixture. mdpi.com Conversely, enzymatic hydrolysis of a racemic ester of 2-(2-fluorophenyl)propanoic acid can selectively hydrolyze one enantiomer to the carboxylic acid, leaving the other enantiomeric ester unreacted. mdpi.comchemrxiv.org For example, a study on the kinetic resolution of various 2-aryl-2-fluoropropanoic acids utilized (+)-benzotetramisole (BTM) as a chiral acyl-transfer catalyst in an enantioselective esterification. mdpi.comnih.gov While this method showed good selectivity for many substrates, the presence of an ortho-fluorophenyl group significantly decreased the selectivity. mdpi.com
Table 1: Examples of Enzymatic Kinetic Resolution
| Enzyme/Catalyst | Reaction Type | Substrate | Outcome | Reference |
|---|---|---|---|---|
| Lipase | Enantioselective esterification or hydrolysis | Racemic 2-(2-fluorophenyl)propanoic acid or its ester | Separation of (R)- and (S)-enantiomers | mdpi.comchemrxiv.org |
| (+)-Benzotetramisole (BTM) | Enantioselective esterification | Racemic 2-aryl-2-fluoropropanoic acids | Lowered selectivity for o-fluorophenyl substrate | mdpi.com |
Asymmetric Synthesis Strategies for Direct Enantioselective Production
Asymmetric synthesis offers a more direct and often more efficient route to enantiomerically pure compounds by creating the desired stereocenter in a controlled manner. chemrxiv.org This approach avoids the separation of enantiomers and the theoretical 50% yield limitation of classical resolution.
Asymmetric Hydrogenation Routes
Asymmetric hydrogenation is a powerful and widely used method for the synthesis of chiral molecules. wikipedia.org This reaction involves the addition of hydrogen across a double bond of a prochiral substrate in the presence of a chiral catalyst, leading to the formation of a single enantiomer of the product. rsc.org For the synthesis of this compound, a suitable precursor would be 2-(2-fluorophenyl)propenoic acid.
Homogeneous catalysis using chiral transition metal complexes is a cornerstone of asymmetric hydrogenation. rsc.org Complexes of rhodium and iridium with chiral phosphine (B1218219) ligands have proven to be particularly effective for the enantioselective hydrogenation of various olefins, including α-substituted acrylic acids. rsc.orgnih.govdocumentsdelivered.com
Chiral rhodium complexes, often derived from enantiopure phosphorus ligands, have been extensively used in the pharmaceutical industry for the synthesis of chiral drugs. rsc.org These catalysts can achieve high enantioselectivities in the hydrogenation of acrylic acid derivatives. rsc.org The choice of the chiral ligand is crucial for the success of the asymmetric hydrogenation, as it creates the chiral environment around the metal center that directs the stereochemical outcome of the reaction.
Iridium-based catalysts have also emerged as powerful tools for asymmetric hydrogenation, particularly for non-chelating olefins. ub.edunih.gov Chiral iridium complexes with aminophosphine (B1255530) ligands have been shown to be highly effective for the enantioselective hydrogenation of α-substituted acrylic acids. nih.gov Additionally, iridium catalysts have been successfully applied in the asymmetric hydrogenation of a wide range of substrates, including those with fluorine substituents. nih.govbit.edu.cnrsc.orgnih.gov
Table 2: Chiral Transition Metal Complexes in Asymmetric Hydrogenation
| Metal | Ligand Type | Substrate Class | Potential for this compound Synthesis | Reference |
|---|---|---|---|---|
| Rhodium | Chiral phosphines | Acrylate derivatives | High, based on success with similar substrates | rsc.orgrsc.org |
| Iridium | Chiral aminophosphines, Spiro aminophosphines | α-Substituted acrylic acids, Alkenyl fluorides | High, demonstrated efficacy with related compounds | nih.govnih.gov |
Heterogeneous Catalysis with Modified Surfaces
The asymmetric hydrogenation of the corresponding acrylic acid precursor, 2-(2-fluorophenyl)acrylic acid, stands as a primary route for producing this compound. Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst separation and reusability. Success in this area hinges on the modification of solid support surfaces with chiral molecules.
Catalyst systems often involve noble metals like rhodium (Rh), ruthenium (Ru), or iridium (Ir) deposited on a solid support such as carbon, silica, or alumina. The surface of this support is then functionalized with a chiral ligand. This strategic modification creates a chiral environment directly on the catalyst surface. When the prochiral substrate adsorbs onto this modified surface, the chiral ligand directs the hydrogen addition to one face of the double bond, leading to the preferential formation of the (R)-enantiomer. The efficiency of these catalysts is dictated by the interaction between the metal, the support, the chiral modifier, and the substrate. Research focuses on optimizing pore size, surface area, and the chemical nature of the support to maximize catalyst activity and prevent leaching of the chiral ligand.
Ligand Design and Optimization for High Enantioselectivity and Yield
The rational design of chiral ligands is paramount in achieving high enantioselectivity in homogeneous asymmetric hydrogenation. For the synthesis of 2-arylpropionic acids, including the target compound, bidentate phosphine ligands have proven to be particularly effective. The design principles revolve around creating a rigid chiral pocket around the metal center that effectively differentiates between the two enantiotopic faces of the prochiral substrate.
Key factors in ligand design include:
Symmetry: C₂-symmetric ligands have historically been successful as they reduce the number of possible competing diastereomeric transition states, simplifying analysis and often leading to higher enantioselectivity. nih.govresearchgate.net
Bite Angle: The P-Metal-P angle, or "bite angle," influences the geometry of the catalyst complex and, consequently, its catalytic activity and selectivity. nih.gov
Steric and Electronic Effects: Bulky substituents on the phosphine groups can create steric hindrance that directs the substrate's approach. The electronic properties of the ligand can modulate the reactivity of the metal center.
Non-covalent Interactions: Modern ligand design incorporates functional groups capable of secondary interactions with the substrate. For instance, ligands like Wudaphos, a ferrocenyl chiral bisphosphorus ligand, contain an amine group. researchgate.net This group can form a strong ion-pair interaction with the anionic carboxylate group of the acrylic acid substrate, enhancing stereochemical communication and leading to excellent enantioselectivity (up to 99% ee) under mild, base-free conditions. researchgate.net Similarly, novel phosphinediamine ligands leverage electrostatic interactions between an amino group on the ligand and the substrate's carboxy unit to create a highly effective chiral field. rsc.org
Below is a table summarizing representative ligand types and their performance in the asymmetric hydrogenation of related acrylic acids.
| Ligand Family | Metal | Key Feature | Achieved Enantiomeric Excess (ee) |
| Wudaphos | Rh | Ion-pair interaction | Up to 99% |
| RuPHOX-Ru | Ru | Planar-chiral phosphino-oxazoline | Up to 99.9% |
| Chiral Phosphinediamines | Rh | Electrostatic interaction | High |
Organocatalytic Asymmetric Approaches
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. unl.pt This field has rapidly expanded, offering green and often complementary strategies to metal- and biocatalysis. For the synthesis of chiral 2-arylpropionic acids, a hypothetical organocatalytic approach could involve the asymmetric α-functionalization of a propanal derivative.
A common strategy in organocatalysis is iminium-enamine catalysis using chiral secondary amines, such as derivatives of proline. For instance, 2-fluorophenylacetaldehyde could be reacted with a methylating agent in the presence of a chiral organocatalyst. The catalyst would react with the aldehyde to form a chiral enamine intermediate. This enamine would then be selectively attacked by the electrophile on one of its two faces, guided by the steric environment of the catalyst, before hydrolysis releases the chiral product. While specific examples for this compound are not prevalent, the principles have been widely applied to the synthesis of various chiral carbonyl compounds.
Biocatalytic Transformations and Biotransformation Optimization
Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations. For the synthesis of this compound, biocatalytic methods are highly attractive due to their mild reaction conditions, high enantioselectivity, and environmental compatibility.
Enzymatic Kinetic Resolution and Deracemization
Kinetic resolution is a widely used biocatalytic method that involves the selective reaction of one enantiomer from a racemic mixture, leaving the other unreacted. For 2-arylpropionic acids, lipases are commonly used to catalyze the enantioselective esterification of the racemic acid or the hydrolysis of a racemic ester. For example, starting with racemic 2-(2-fluorophenyl)propanoic acid, a lipase could selectively esterify the (R)-enantiomer, allowing for its separation from the unreacted (S)-acid. The major drawback is a theoretical maximum yield of only 50% for the desired enantiomer.
To overcome this limitation, deracemization processes are employed. A dynamic kinetic resolution (DKR) combines the enantioselective enzymatic reaction with an in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single, desired enantiomer. Biocatalytic racemization of α-hydroxycarboxylic acids has been achieved using whole resting cells of Lactobacillus species, providing a tool for the deracemization of pharmaceutically important building blocks. nih.gov Lipases from Burkholderia cepacia and Pseudomonas cepacia have also been effective biocatalysts for the deracemization of arylcarboxylic acids. mdpi.com
Whole-Cell Bioconversions and Isolated Enzyme Catalysis
Using whole microbial cells as biocatalysts offers several advantages over isolated enzymes, including the elimination of costly enzyme purification and the presence of native systems for cofactor regeneration (e.g., NAD(P)H). nih.govnih.gov
One powerful strategy is the asymmetric reduction of 2-(2-fluorophenyl)acrylic acid using whole cells engineered to express ene reductases. Ene reductases are flavin-dependent enzymes that catalyze the stereoselective reduction of activated C=C double bonds. researchgate.net For example, E. coli cells can be engineered to co-express a specific ene reductase that preferentially produces the (R)-enantiomer and a glucose dehydrogenase (GDH) to regenerate the required NADPH cofactor, using glucose as an inexpensive sacrificial substrate. This approach can lead to high conversions and excellent enantiomeric excess. researchgate.net
Alternatively, whole cells expressing esterases can be used for the kinetic resolution of profen esters. nih.gov The choice between whole-cell systems and isolated enzymes depends on factors like substrate/product toxicity to the cells, potential side reactions from other cellular enzymes, and the cost of cofactor addition for isolated enzyme systems. Optimization of biotransformations involves tuning parameters such as pH, temperature, solvent/co-solvent, and substrate concentration to maximize catalyst stability and productivity. nih.gov
| Biocatalytic Method | Enzyme/Cell Type | Transformation | Key Advantage |
| Kinetic Resolution | Lipase (Candida rugosa, etc.) | Enantioselective esterification/hydrolysis | High selectivity |
| Deracemization | Lactobacillus spp. | Racemization coupled with resolution | >50% theoretical yield |
| Asymmetric Reduction | E. coli expressing Ene Reductase | Reduction of C=C double bond | In-situ cofactor regeneration |
| Whole-Cell Resolution | E. coli expressing Esterase | Hydrolysis of racemic ester | No enzyme purification needed |
Enzyme Engineering for Enhanced Stereospecificity
The synthesis of enantiomerically pure pharmaceuticals is a cornerstone of modern drug development, and biocatalysis offers a powerful tool for achieving high stereoselectivity. scitechnol.com For the production of this compound, enzymes, particularly hydrolases like lipases and esterases, are employed for the kinetic resolution of racemic esters. scitechnol.commdpi.com However, the wild-type enzymes may not always exhibit the desired level of stereospecificity or activity. Protein engineering has emerged as a critical technology to enhance these enzymatic properties. scitechnol.comscitechnol.com
The core principle of enzyme engineering for this purpose is to modify the enzyme's active site to create a more favorable binding environment for one enantiomer over the other. nih.gov The stereospecificity of an enzyme is often dictated by the steric and electronic properties of its binding pocket. scitechnol.com Techniques such as site-directed mutagenesis are used to substitute specific amino acid residues within this pocket.
Research in enzyme engineering has identified several key strategies:
Modifying Pocket Size: The size of the substrate-binding pocket can be altered to better accommodate the substrate. For instance, reducing the size of the binding pocket through mutations like G60A in phosphotriesterase was shown to increase selectivity for the preferred enantiomer. Conversely, expanding the pocket by replacing bulky amino acids with smaller ones (e.g., I106G, F132G) can enhance selectivity for the less-favored enantiomer. nih.gov In the context of this compound, mutations could be designed to create a pocket that optimally fits the 2-fluorophenyl group of the (R)-enantiomer while sterically hindering the (S)-enantiomer.
Altering Hydrophobicity: The hydrophobicity of the active site can influence substrate binding and stereoselectivity. scitechnol.com Replacing hydrophilic residues with hydrophobic ones (or vice-versa) can change the interactions between the enzyme and the substrate. A study on Candida antarctica lipase B (CALB) demonstrated that mutations increasing the hydrophobicity of the stereospecificity pocket doubled the enzyme's preference for the R-enantiomers of certain secondary alcohols. scitechnol.com
Introducing New Interactions: Rational design can introduce new, favorable interactions, such as hydrogen bonds, to anchor one enantiomer more effectively in the catalytically active orientation. nih.gov
The effectiveness of these modifications is quantified by the enantiomeric ratio (E), which is the ratio of the specificity constants (kcat/Km) for the fast-reacting versus the slow-reacting enantiomer. scitechnol.com Successful enzyme engineering campaigns can significantly increase the E value, leading to higher enantiomeric excess (ee) of the desired product and making the biocatalytic process more efficient and economically viable.
Green Chemistry Principles in the Development of Sustainable Synthetic Routes
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. researchgate.net The synthesis of this compound is no exception, with research focusing on developing more sustainable and environmentally benign manufacturing processes. eurekalert.orgsciencedaily.com
Solvents constitute a significant portion of the waste generated in chemical synthesis. Many traditional solvents, such as dimethylformamide (DMF), N-methyl-2-pyrrolidinone (NMP), and tetrahydrofuran (B95107) (THF), are classified as hazardous due to their toxicity and environmental persistence. nih.gov Green chemistry promotes the use of safer, more sustainable alternatives.
For the synthesis of profen derivatives, efforts are underway to replace these problematic solvents with greener options. These alternatives are often derived from renewable feedstocks, are biodegradable, and have a better safety profile. nih.gov
| Solvent Category | Traditional Hazardous Solvent | Greener Alternative | Key Advantages of Alternative |
|---|---|---|---|
| Dipolar Aprotic | DMF, NMP, DMAc | Cyrene (dihydrolevoglucosenone) | Bio-derived, biodegradable, low toxicity. nih.gov |
| Dipolar Aprotic | DMF, NMP | Dimethyl isosorbide | Bio-derived, high boiling point, low toxicity. nih.gov |
| Ethereal | THF, Dioxane | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, higher boiling point than THF, forms peroxides less readily. nih.gov |
| Ethereal | DME, Dioxane | Cyclopentyl methyl ether (CPME) | High boiling point, hydrophobic, stable to acids/bases, low peroxide formation. |
The selection of a suitable green solvent depends on factors like solubility of reagents, reaction temperature, and compatibility with catalysts. The transition to these alternatives reduces environmental impact and improves worker safety.
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. numberanalytics.comwordpress.com A high atom economy signifies a more sustainable process with minimal waste generation. wjpps.commonash.edu
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Traditional multi-step syntheses often suffer from low atom economy due to the use of stoichiometric reagents and the generation of significant byproducts. monash.edu For example, the original Boots synthesis of Ibuprofen (B1674241) had an atom economy of only 40%, meaning 60% of the atoms from the reactants ended up as waste. wordpress.com The greener BHC synthesis, in contrast, achieved a 77% atom economy. monash.edu
Strategies to improve atom economy and minimize waste in the synthesis of this compound include:
Catalytic Reactions: Using catalysts instead of stoichiometric reagents allows for the regeneration and reuse of the catalyst, drastically reducing waste. researchgate.netnumberanalytics.com
Rearrangement and Addition Reactions: Designing synthetic routes that prioritize rearrangement, addition, or cycloaddition reactions, which are inherently 100% atom-economical as all reactant atoms are incorporated into the product. numberanalytics.comjocpr.com
Telescoping Reactions: Combining multiple reaction steps into a single pot without isolating intermediates reduces solvent usage, energy consumption, and material losses.
By focusing on atom economy, chemists can design more efficient and environmentally responsible synthetic routes, leading to both ecological and economic benefits. numberanalytics.com
Non-conventional energy sources like microwave irradiation and ultrasound are increasingly used to accelerate organic reactions, adhering to the principles of green chemistry. researchgate.net
Both techniques offer pathways to intensify chemical processes, making them faster, more energy-efficient, and often higher yielding, which are key objectives of green chemistry. nih.gov
Process Intensification and Scalability Considerations in Industrial Synthesis
Translating a laboratory-scale synthesis to large-scale industrial production presents significant challenges in maintaining efficiency, safety, and product quality. mdpi.com Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. cetjournal.it A key technology in this area is the shift from traditional batch reactors to continuous flow chemistry. pharmasalmanac.com
In a continuous flow process, reagents are continuously pumped through a network of tubes or microreactors where they mix and react. mdpi.com This approach offers several advantages over batch processing for the synthesis of this compound:
| Feature | Batch Reactor | Continuous Flow Reactor |
| Heat Transfer | Limited by surface-area-to-volume ratio, which decreases on scale-up. | High surface-area-to-volume ratio, enabling excellent heat control. pharmasalmanac.com |
| Safety | Large volumes of reagents and energetic intermediates present significant risk. | Small reaction volumes (hold-up) at any given time minimize risk of runaway reactions. cetjournal.itpharmasalmanac.com |
| Mixing | Can be inefficient and non-uniform, especially in large vessels. | Rapid and highly efficient mixing leads to better process control and reproducibility. bme.hubme.hu |
| Scalability | Complex and often requires re-optimization of reaction conditions. | Straightforward "scaling-out" by running multiple reactors in parallel or operating for longer durations. mdpi.com |
| Product Quality | Potential for batch-to-batch variability. | Consistent process parameters lead to highly reproducible product quality and yield. pharmasalmanac.com |
The use of microreactors or other continuous flow systems allows for precise control over reaction parameters such as temperature, pressure, and residence time. mdpi.com This level of control can lead to higher yields, improved selectivity, and the ability to safely perform highly exothermic or hazardous reactions that would be difficult or impossible to manage in large batch reactors. cetjournal.itpharmasalmanac.com Adopting these intensified processes is crucial for the development of a robust, safe, and economically competitive industrial synthesis of this compound.
Stereochemical Investigations and Advanced Chiral Purity Analysis
Advanced Chromatographic Techniques for Enantiomeric Excess (ee) Determination
Enantiomeric excess (ee) is a measure of the purity of a chiral substance, and its accurate determination is paramount. Modern chromatography offers several powerful techniques for the direct separation of enantiomers, allowing for precise quantification.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioseparation of 2-arylpropanoic acids. The direct separation of enantiomers is typically achieved using chiral stationary phases (CSPs) that create a transient diastereomeric association with the analyte enantiomers, leading to different retention times.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective. nih.gov Columns like Chiralcel® and Chiralpak® are widely used for the resolution of fluorinated 2-arylpropanoic acids and related compounds. researchgate.netmdpi.com The mobile phases for these separations usually consist of a mixture of a hydrocarbon (like hexane) and an alcohol (such as isopropanol (B130326) or ethanol), often with a small amount of an acidic modifier (e.g., trifluoroacetic acid, TFA) to improve peak shape and resolution. mdpi.comipb.pt The choice of alcohol modifier and its concentration can significantly influence retention and selectivity, and in some cases, even reverse the elution order of the enantiomers. nih.gov
For fluorinated arylpropanoic acids, various CSPs have been tested, including Chiralcel® OJ, Chiralcel® OD, and (S,S)-Whelk-O® 1, demonstrating the versatility of this approach for determining enantiomeric excess. researchgate.net
| Chiral Stationary Phase (CSP) | Typical Mobile Phase Composition | Analyte Class | Reference |
|---|---|---|---|
| Chiralpak AD / Chiralcel OD | Hexane/2-Propanol/TFA | Arylpropionic acids | nih.gov |
| Chiralpak OJ-H | Hexane/Isopropanol/TFA (10:1:0.01) | 2-Fluoro-2-(o-tolyl)propanoic Acid | mdpi.com |
| (S,S)-Whelk-O® 1 | Not Specified | 2-(Fluoroaryl)propionic acids | researchgate.net |
| Tris(4-methylbenzoate) cellulose | Methanol/Perchlorate Buffer (pH 2.0) | Arylpropionic acid benzylamides | nih.gov |
Chiral Gas Chromatography (GC)
Chiral Gas Chromatography (GC) is another highly effective method for enantiomeric excess determination, particularly for volatile or semi-volatile compounds. Due to the polarity and low volatility of carboxylic acids, 2-arylpropionic acids are typically derivatized prior to GC analysis. nih.gov A common derivatization strategy is the conversion of the carboxylic acid to its corresponding methyl or other alkyl ester, which is more volatile and chromatographically well-behaved. nih.govresearchgate.net
The separation of these derivatized enantiomers is performed on capillary columns coated with a chiral stationary phase. Cyclodextrin derivatives are among the most successful and widely used CSPs for this purpose. nih.gov For instance, various β-cyclodextrin derivatives, such as 2,6-di-O-pentyl-3-O-butyryl-β-cyclodextrin and 2,3,6-tri-O-methyl-β-cyclodextrin, have demonstrated excellent enantiomer separation abilities for a range of 2-arylpropionic acid esters. nih.gov An alternative approach involves derivatization with a chiral reagent, such as (R)-(+)-1-phenylethylamine, to form diastereomers that can then be separated on a standard achiral GC column. nih.gov
| Chiral Stationary Phase (CSP) | Analyte Form | Key Finding | Reference |
|---|---|---|---|
| Permethylated β-cyclodextrin | Free acid and alkyl esters | Capable of separating ibuprofen (B1674241) (a related profen) and its esters. | nih.gov |
| 2,6-di-O-pentyl-3-O-butyryl-β-cyclodextrin | 2-Phenylpropionate esters | Exhibited superior enantioseparation for this subclass. | nih.gov |
| 2,3,6-tri-O-methyl-β-cyclodextrin | 2-(4-substituted phenyl)propionate esters | Showed better enantioseparation for this subclass. | nih.gov |
Supercritical Fluid Chromatography (SFC) for Chiral Separations
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed, efficiency, and environmental impact. selvita.com SFC typically uses supercritical carbon dioxide (CO₂) as the primary mobile phase, which has low viscosity and high diffusivity, allowing for faster separations and rapid column equilibration. selvita.comchromatographyonline.com
For the separation of acidic compounds like 2-arylpropionic acids, the CO₂ is mixed with a polar organic modifier, most commonly methanol. nih.gov The inherent properties of the CO₂/methanol mobile phase can sometimes be sufficient to achieve good chromatography for acidic compounds without the need for acidic additives like TFA, which simplifies post-preparative workup. nih.govresearchgate.net Polysaccharide-based CSPs, such as Chiralpak AD-H and Chiralcel OJ-H, are highly effective in SFC for resolving profens and other chiral acids. nih.govresearchgate.net This technique is particularly well-suited for both analytical-scale enantiomeric excess determination and large-scale preparative separations to isolate pure enantiomers. selvita.com
Stereochemical Stability and Racemization Pathways under Various Conditions
The stereochemical stability of (R)-2-(2-Fluorophenyl)propanoic acid is a critical parameter, as racemization would lead to a loss of its specific properties. The α-proton of 2-arylpropanoic acids is susceptible to abstraction under certain conditions, leading to the formation of a planar enolate intermediate, which can then be protonated from either face to yield a racemic mixture.
The racemization of profens, a class of drugs to which 2-arylpropanoic acids belong, has been studied under various conditions. The stability of the chiral center is influenced by factors such as pH, temperature, and the presence of catalysts.
Base-Catalyzed Racemization: In the presence of a base, the acidic α-proton can be abstracted to form a resonance-stabilized carbanion. Subsequent protonation of this achiral intermediate leads to racemization. The rate of racemization is dependent on the strength of the base and the solvent.
Acid-Catalyzed Racemization: Under acidic conditions, protonation of the carbonyl oxygen of the carboxylic acid can facilitate the enolization, which also leads to an achiral intermediate and subsequent racemization.
Thermal Stability: The thermal stability of the chiral center in this compound is also a consideration. While generally stable at moderate temperatures, elevated temperatures could potentially provide sufficient energy to overcome the barrier to racemization, particularly if acidic or basic impurities are present. The introduction of a fluorine atom at the α-position is known to prohibit the unwanted epimerization that is sometimes observed in vivo for other non-steroidal anti-inflammatory drugs (NSAIDs) rsc.org.
The potential racemization pathways are summarized in the table below.
Table 3: Potential Racemization Pathways for this compound
| Condition | Proposed Mechanism | Key Intermediate |
|---|---|---|
| Basic | Abstraction of the α-proton by a base. | Planar enolate anion |
| Acidic | Protonation of the carbonyl oxygen followed by enolization. | Planar enol |
| Thermal | Increased molecular motion overcoming the energy barrier for racemization, potentially facilitated by trace impurities. | Transition state with planar geometry at the α-carbon |
Advanced Spectroscopic Characterization and Conformational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Elucidation
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination and the study of dynamic processes in solution and the solid state. For a molecule like (R)-2-(2-Fluorophenyl)propanoic acid, a combination of one-dimensional and multi-dimensional NMR experiments would provide a complete picture of its molecular framework and conformational preferences.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity
Multi-dimensional NMR techniques are fundamental for establishing the covalent framework and spatial relationships between atoms in this compound.
Correlation SpectroscopY (COSY): This homonuclear correlation experiment would reveal the scalar coupling network between protons. For this compound, a COSY spectrum would primarily show a cross-peak between the methine proton at the chiral center (C2) and the protons of the methyl group (C3). It would also show correlations between the aromatic protons on the 2-fluorophenyl ring, aiding in their assignment.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, typically ¹³C. This would allow for the unambiguous assignment of the carbon signals for the methine, methyl, and aromatic CH groups based on the known proton chemical shifts.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together molecular fragments. For instance, correlations would be expected from the methyl protons to the chiral methine carbon and the carboxylic carbon. The methine proton would show correlations to the aromatic ring carbons and the carboxylic carbon.
Nuclear Overhauser Effect SpectroscopY (NOESY): NOESY is crucial for determining the spatial proximity of atoms, regardless of whether they are connected through bonds. This is particularly important for conformational analysis. For this compound, NOESY could reveal through-space interactions between the protons of the propanoic acid side chain and the protons on the fluorophenyl ring, providing insights into the preferred orientation of the side chain relative to the aromatic ring.
Illustrative NMR Data for this compound
Since experimental data is not publicly available, the following table provides predicted chemical shifts and key HMBC correlations based on known values for similar structures.
| Atom | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (from ¹H) |
| COOH | ~12.0 | ~175.0 | - |
| CH | ~3.8 (q) | ~45.0 | COOH, CH₃, Ar-C |
| CH₃ | ~1.5 (d) | ~18.0 | CH, Ar-C |
| Ar-H | 7.1-7.5 (m) | 115-160 | Other Ar-C, CH |
| Ar-F | - | 158-162 (d, ¹JCF) | - |
Note: This table is for illustrative purposes only. Actual chemical shifts may vary depending on the solvent and other experimental conditions.
Solid-State NMR Spectroscopy for Polymorphic Forms and Supramolecular Interactions
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing materials in their solid form, providing information that is inaccessible in solution. For this compound, ssNMR would be instrumental in studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct physical properties, and ssNMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS), can distinguish between them due to differences in the local chemical environment of the carbon atoms.
Furthermore, ssNMR can probe supramolecular interactions, such as hydrogen bonding. In the solid state, carboxylic acids like this compound typically form hydrogen-bonded dimers. ssNMR techniques can be used to study the geometry and dynamics of these hydrogen bonds, providing insight into the packing of the molecules in the crystal lattice.
Dynamic NMR Studies for Rotational Barriers and Interconversion Processes
Dynamic NMR (DNMR) spectroscopy is used to study chemical processes that occur on the NMR timescale. For this compound, a key dynamic process is the rotation around the single bond connecting the chiral center to the fluorophenyl ring. This rotation is likely to have a relatively low energy barrier, but it can be influenced by steric and electronic factors.
By monitoring the NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can be analyzed to determine the rate of rotation and the corresponding activation energy (rotational barrier). This information is crucial for understanding the conformational flexibility of the molecule and how it might interact with other molecules.
Fluorine NMR Spectroscopy for Understanding Fluorine Environment and Interactions
¹⁹F NMR spectroscopy is a highly sensitive technique that provides valuable information about the local environment of the fluorine atom. copernicus.orgnih.govresearchgate.net The ¹⁹F chemical shift is very sensitive to changes in the electronic environment, making it an excellent probe for studying intermolecular interactions and conformational changes. copernicus.orgnih.govresearchgate.net
In this compound, the ¹⁹F NMR spectrum would consist of a single resonance, the chemical shift of which would be characteristic of a fluorine atom attached to an aromatic ring. The precise chemical shift and any observed couplings to nearby protons (through-space or through-bond) can provide information about the conformation of the molecule and any interactions involving the fluorine atom. For instance, changes in the ¹⁹F chemical shift upon addition of a binding partner could be used to study intermolecular interactions. The high sensitivity and large chemical shift dispersion of ¹⁹F NMR make it a powerful tool for such studies. copernicus.orgnih.govresearchgate.net
Chiroptical Spectroscopy for Absolute Configuration and Conformational Insights
Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. These methods are essential for determining the absolute configuration of chiral centers and for gaining insights into the conformational preferences of molecules in solution.
Circular Dichroism (CD) Spectroscopy and Exciton (B1674681) Chirality Method
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms and chromophores within the molecule. For this compound, the aromatic ring acts as a chromophore. The sign and magnitude of the Cotton effects in the CD spectrum are directly related to the absolute configuration at the chiral center.
By comparing the experimentally measured CD spectrum with that predicted by quantum chemical calculations for a known configuration (e.g., the R-enantiomer), the absolute configuration of the sample can be unambiguously determined.
The exciton chirality method is a powerful tool within CD spectroscopy that can be applied when a molecule contains two or more interacting chromophores. While this compound itself has only one aromatic chromophore, this method could be applied to derivatives where a second chromophore is introduced. The sign of the coupled Cotton effect arising from the spatial arrangement of the two chromophores is directly related to the chirality of their arrangement, allowing for a straightforward determination of the absolute configuration.
Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) for Conformational Analysis and Absolute Configuration
Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are powerful chiroptical spectroscopic techniques that provide detailed information about the stereochemistry of chiral molecules in solution. nih.govresearchgate.net These methods measure the differential absorption (VCD) or scattering (ROA) of left and right circularly polarized infrared or Raman radiation, respectively. wikipedia.org The resulting spectra are exquisitely sensitive to the molecule's three-dimensional structure, including its absolute configuration and conformational preferences. nih.govcuni.cz
For this compound, VCD and ROA can be employed to unambiguously determine its absolute configuration. nih.gov This is achieved by comparing the experimental VCD or ROA spectrum with the theoretical spectrum predicted by quantum chemical calculations, typically using Density Functional Theory (DFT). nih.govnih.gov A good agreement between the experimental spectrum and the calculated spectrum for the (R)-enantiomer confirms its absolute configuration.
Conformational analysis is another key application of these techniques. This compound possesses conformational flexibility due to rotation around the C-C and C-O single bonds. VCD spectroscopy is particularly sensitive to these conformational changes, as different conformers can exhibit distinct VCD spectra. researchgate.net By analyzing the experimental spectrum and comparing it with the calculated spectra of various possible low-energy conformers, the predominant solution-state conformation can be identified.
A challenge in the VCD analysis of carboxylic acids is the presence of intermolecular hydrogen bonding, which can form dimers and complicate the spectra, particularly in the O-H and C=O stretching regions. researchgate.netnih.gov To circumvent this, the carboxylic acid can be converted to its methyl ester. This eliminates the hydrogen bonding effects and often leads to a more straightforward and unambiguous determination of the absolute configuration by comparing the experimental and theoretical VCD spectra of the ester derivative. nih.gov
Table 1: Key VCD/ROA Applications for this compound
| Technique | Application | Methodology | Expected Outcome |
|---|---|---|---|
| VCD | Absolute Configuration Determination | Comparison of experimental spectrum with DFT-calculated spectrum for the (R)-enantiomer. | Unambiguous assignment of the (R)-configuration. |
| VCD/ROA | Conformational Analysis | Analysis of experimental spectra against a library of calculated spectra for various conformers. | Identification of the most stable conformer(s) in solution. |
Advanced Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Intermolecular Interactions
Infrared (IR) and Raman spectroscopy are fundamental techniques for probing the vibrational modes of molecules. rsc.org For this compound, these methods provide a detailed fingerprint based on the vibrations of its constituent chemical bonds.
The IR spectrum of a carboxylic acid like this compound is characterized by several key absorption bands. A very broad and prominent band is typically observed in the 2500-3300 cm⁻¹ region, which is attributed to the O-H stretching vibration of the carboxyl group. docbrown.info The breadth of this peak is a hallmark of strong intermolecular hydrogen bonding between molecules, leading to the formation of cyclic dimers. docbrown.infonih.gov Another strong and characteristic absorption is the carbonyl (C=O) stretching vibration, which typically appears in the range of 1700-1725 cm⁻¹. docbrown.info The C-F stretching mode for the fluorophenyl group is expected in the 1100-1350 cm⁻¹ region. researchgate.net
Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman, the C=O stretch gives a strong signal. Aromatic ring vibrations, particularly the C=C stretching modes, are typically prominent in the Raman spectrum, appearing in the 1400-1600 cm⁻¹ range.
Spectroscopic Analysis of Hydrogen Bonding and Intermolecular Interactions
The extent and nature of hydrogen bonding in this compound can be thoroughly investigated using IR spectroscopy. The position and, most notably, the broad shape of the O-H stretching band are direct indicators of strong hydrogen-bonding interactions. docbrown.info In many carboxylic acids, this interaction is so strong that it leads to the formation of stable cyclic dimers, both in the solid state and often in non-polar solutions. nih.govpsu.edu This dimerization significantly affects the vibrational frequency of the C=O group as well, often shifting it to a lower wavenumber compared to a non-hydrogen-bonded carbonyl.
Solvent-dependent studies can also provide insight into these intermolecular forces. In protic or polar solvents that can act as hydrogen bond donors or acceptors, the intermolecular hydrogen bonds between the acid molecules can be disrupted and replaced by solute-solvent interactions, leading to noticeable changes in the IR spectrum, particularly in the O-H and C=O regions. researchgate.net
Theoretical Calculations of Vibrational Frequencies and Intensities
To gain a deeper understanding of the experimental IR and Raman spectra, theoretical calculations of vibrational frequencies and intensities are indispensable. nih.gov Density Functional Theory (DFT) methods, such as B3LYP, combined with appropriate basis sets (e.g., 6-31G* or larger), are widely used for this purpose. nih.govnih.gov
These calculations can predict the vibrational spectrum for a given molecular structure. nih.gov By performing calculations on different possible conformers of this compound, as well as its hydrogen-bonded dimer, a theoretical spectrum can be generated that accounts for the various species present in the sample. Comparing these calculated spectra with the experimental ones allows for a detailed and confident assignment of the observed vibrational bands to specific molecular motions. nih.gov Scaling factors are often applied to the calculated frequencies to correct for anharmonicity and other approximations inherent in the theoretical models, leading to better agreement with experimental data. nih.gov
Table 2: Characteristic Vibrational Frequencies for Phenylpropanoic Acids
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Method | Comments |
|---|---|---|---|
| O-H stretch | 2500-3300 (very broad) | IR | Characteristic of hydrogen-bonded carboxylic acid dimers. |
| C-H stretch (aromatic) | 3000-3100 | IR, Raman | |
| C-H stretch (aliphatic) | 2850-3000 | IR, Raman | |
| C=O stretch | 1700-1725 | IR (strong), Raman (strong) | Position can be sensitive to hydrogen bonding and electronic effects. |
| C=C stretch (aromatic) | 1400-1600 | IR, Raman | Often multiple bands are observed. |
| C-F stretch | 1100-1350 | IR | Strong absorption. |
| O-H bend | 1300-1440 | IR |
Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Mechanistic Studies
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS is crucial for determining its molecular weight and elucidating its structure through the analysis of fragmentation patterns. docbrown.info
In a typical electron ionization (EI) mass spectrum, the molecule is first ionized to form a molecular ion (M⁺•), whose m/z value corresponds to the molecular weight of the compound. This molecular ion is often unstable and undergoes fragmentation, breaking down into smaller, charged fragments and neutral radicals. The pattern of these fragment ions is characteristic of the molecule's structure. For carboxylic acids, common fragmentation pathways include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). libretexts.org
High-Resolution Mass Spectrometry (HRMS) for Isotopic Fine Structure and Accurate Mass
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. docbrown.info This precision allows for the unambiguous determination of the elemental composition of the parent molecule and its fragments. For this compound, HRMS can confirm its molecular formula (C₉H₉FO₂) by matching the experimentally measured accurate mass to the theoretically calculated mass. This technique is also invaluable for distinguishing between different fragment ions that may have the same nominal mass but different elemental compositions.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) is an advanced technique that involves multiple stages of mass analysis to probe the fragmentation pathways of selected ions. nih.govuspto.gov In a typical MS/MS experiment, a specific ion (the precursor ion), such as the molecular ion of this compound, is selected in the first mass analyzer. This selected ion is then subjected to collision-induced dissociation (CID), causing it to fragment. The resulting fragment ions (product ions) are then analyzed in a second mass analyzer.
This process provides a detailed fragmentation spectrum for a specific precursor ion, which is highly valuable for structural elucidation. researchgate.net For this compound, MS/MS can be used to map out the specific fragmentation pathways, confirming the connectivity of the atoms and the positions of functional groups. For instance, fragmentation of the molecular ion could involve the loss of a water molecule, the carboxyl group, or cleavage of the bond between the chiral center and the phenyl ring, providing rich structural information.
Table 3: Common Mass Spectral Fragments for Phenylpropanoic Acids
| Fragment Ion | Description | Common m/z Loss |
|---|---|---|
| [M-OH]⁺ | Loss of a hydroxyl radical | 17 |
| [M-COOH]⁺ | Loss of a carboxyl radical | 45 |
| [M-H₂O]⁺• | Loss of a water molecule | 18 |
| [C₆H₄F-CH-CH₃]⁺ | Cleavage of the C-COOH bond | 45 |
Ion Mobility-Mass Spectrometry (IM-MS) for Gas-Phase Conformational Characterization.
Ion Mobility-Mass Spectrometry (IM-MS) is a powerful analytical technique that provides information on the size, shape, and charge of ions in the gas phase. This method separates ions based on their differential mobility through a buffer gas under the influence of a weak electric field. The time it takes for an ion to traverse the mobility cell (its drift time) is correlated to its rotationally averaged collision cross-section (CCS), a parameter that is directly related to its three-dimensional structure. Consequently, IM-MS can distinguish between isomers and, of particular relevance to this compound, conformers.
For a chiral molecule like this compound, different spatial arrangements of the 2-fluorophenyl group relative to the propanoic acid moiety can result in distinct conformers. These conformers, even with the same mass-to-charge ratio, can exhibit different CCS values due to their unique shapes. In a typical IM-MS experiment, the compound would be ionized, often using electrospray ionization (ESI), to produce the deprotonated molecule [M-H]⁻. These ions are then introduced into the ion mobility drift cell.
The resulting data would be a plot of drift time versus m/z, which can reveal the presence of multiple conformers if they are stable enough in the gas phase to be separated. While specific IM-MS studies on this compound are not prevalent in published literature, analysis of similar small organic acids demonstrates the utility of the technique. researchgate.net For chiral compounds, IM-MS can be used to study diastereomeric complexes formed with a chiral selector, allowing for chiral distinction. nih.gov The CCS values obtained from such experiments are valuable for computational modeling, where theoretical structures can be calculated and their CCS values compared with experimental data to determine the most probable gas-phase conformations.
| Parameter | Description | Expected Outcome for this compound |
| Ionization Mode | Method used to generate ions. | Negative Electrospray Ionization (ESI) to form [M-H]⁻. |
| Drift Gas | Inert gas used in the mobility cell. | Typically Nitrogen (N₂) or Helium (He). |
| Drift Time | Time taken for an ion to travel through the drift cell. | A specific drift time corresponding to the ion's CCS. Multiple peaks would suggest different conformers. |
| Collision Cross-Section (CCS) | A measure of the ion's size and shape. | A quantitative value (in Ų) that can be compared with theoretical models of different conformers. |
X-ray Diffraction Studies for Solid-State Structure and Polymorphism.
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For a pharmaceutical compound like this compound, these studies are crucial for confirming its absolute configuration, understanding its solid-state properties, and identifying different crystalline forms (polymorphs).
Single Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing.
Single Crystal X-ray Diffraction (SCXRD) is the gold standard for unambiguously determining the molecular structure of a compound. By diffracting X-rays off a single, high-quality crystal, a detailed three-dimensional map of electron density can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles are determined.
For an enantiomerically pure chiral compound such as this compound, SCXRD is uniquely capable of determining the absolute configuration of the stereocenter. This is typically achieved by analyzing the anomalous dispersion effects of the diffracted X-rays, which allows for the correct assignment of the (R) or (S) configuration. The Flack parameter is a key value derived from the data refinement that indicates the correctness of the assigned absolute structure; a value close to zero confirms the assignment.
Furthermore, SCXRD reveals how molecules pack together in the crystal lattice. For carboxylic acids, a common and highly stable supramolecular motif is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxyl groups, forming an R²₂(8) graph set motif. It is highly probable that this compound would exhibit this dimeric structure in the solid state, with further stabilization of the crystal lattice arising from weaker interactions such as C-H···O or C-H···F contacts.
| Parameter | Description | Hypothetical Data for this compound |
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic or Orthorhombic |
| Space Group | The specific symmetry group of the crystal. | e.g., P2₁ (a common chiral space group) |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | e.g., a = 8.5 Å, b = 5.8 Å, c = 15.2 Å, β = 95° |
| Z | The number of molecules in the unit cell. | e.g., 2 or 4 |
| Key Supramolecular Synthon | The primary intermolecular interaction. | O-H···O hydrogen-bonded R²₂(8) dimer |
| Flack Parameter | A parameter to confirm absolute configuration. | ~0.0(1) |
Powder X-ray Diffraction (PXRD) for Polymorphic Screening and Phase Identification.
Polymorphism is the ability of a solid compound to exist in more than one crystal form or structure. Different polymorphs of the same active pharmaceutical ingredient can have different physicochemical properties, including solubility, stability, and melting point. Therefore, a thorough polymorphic screening is essential during pharmaceutical development.
Powder X-ray Diffraction (PXRD) is the primary analytical tool used for this purpose. Unlike SCXRD, PXRD is performed on a bulk powder sample containing many small crystallites in random orientations. The resulting diffraction pattern is a fingerprint of the crystalline phase, characterized by a series of peaks at specific diffraction angles (2θ) that correspond to the d-spacings of the crystal lattice planes according to Bragg's Law.
A polymorphic screen for this compound would involve crystallizing the compound under a wide variety of conditions (e.g., different solvents, temperatures, and crystallization rates). Each solid sample produced would be analyzed by PXRD. The appearance of a new, unique diffraction pattern indicates the discovery of a new polymorphic form. PXRD is also used for routine quality control to confirm the correct polymorphic form is present in the final drug product and to detect any potential phase transformations during manufacturing or storage.
| Polymorph | Characteristic 2θ Peaks (°) |
| Form I | 8.1, 12.5, 16.3, 21.8, 24.6 |
| Form II | 9.5, 11.2, 18.4, 22.1, 25.9 |
| Form III | 7.8, 15.6, 19.1, 23.5, 28.0 |
| (Note: Data is hypothetical for illustrative purposes) |
Co-crystal and Salt Form Structural Analysis.
Altering the solid form of a drug through the formation of salts or co-crystals is a common strategy to improve its properties, such as solubility, dissolution rate, and stability. nih.gov A salt is formed by an ionization reaction (proton transfer) between an acidic and a basic compound, whereas a co-crystal consists of two or more neutral components held together by non-covalent interactions in the same crystal lattice. nih.gov
For an acidic compound like this compound, salt formation with pharmaceutically acceptable bases (counter-ions) is a viable approach. A case study on the closely related compound flurbiprofen (B1673479) (2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid) demonstrates this principle. A novel salt of flurbiprofen with ethylenediamine (B42938) (FLU-EDA) was synthesized and characterized by single-crystal X-ray diffraction. researchgate.netresearcher.life
The crystal structure analysis revealed that proton transfer occurred from the carboxylic acid of flurbiprofen to the amine groups of ethylenediamine, forming a flurbiprofen anion and an ethylenediammonium cation. The primary interactions stabilizing the crystal structure were strong N⁺-H···O⁻ hydrogen bonds between the cation and anion. researchgate.net This salt form exhibited a 57-fold increase in aqueous solubility compared to the parent flurbiprofen. researchgate.netresearcher.life A similar strategy could be applied to this compound, using various amine counter-ions to screen for salts with optimal properties. Both SCXRD and PXRD would be essential tools to confirm salt formation and characterize the resulting crystal structures.
| Parameter | Flurbiprofen-Ethylenediamine (FLU-EDA) Salt researchgate.net |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | a=8.39 Å, b=9.32 Å, c=11.11 Å, α=70.07°, β=74.15°, γ=64.12° |
| Primary Supramolecular Synthon | N⁺-H···O⁻ hydrogen bonds |
| Key Finding | Salt formation significantly increased aqueous solubility compared to the free acid. |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These ab initio (from first principles) and Density Functional Theory (DFT) methods solve approximations of the Schrödinger equation to determine electronic structure, from which numerous other properties can be derived.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a favorable balance between accuracy and computational cost. For (R)-2-(2-Fluorophenyl)propanoic acid, DFT studies are instrumental in determining the most stable three-dimensional arrangement of its atoms, known as the ground state geometry. By optimizing the geometry, key structural parameters can be precisely calculated. nih.govresearchgate.net
Furthermore, DFT is employed to map the potential energy surface of the molecule, allowing for the identification of transition states. These states represent the highest energy point along a reaction coordinate and are crucial for understanding reaction mechanisms and calculating activation energies. For a molecule like this compound, this could involve studying the rotation of the fluorophenyl group relative to the propanoic acid moiety.
Table 1: Illustrative DFT-Calculated Structural Parameters for the Ground State of this compound Calculated at the B3LYP/6-31G* level of theory.*
| Parameter | Atom(s) Involved | Calculated Value |
| Bond Lengths | ||
| C-F | 1.36 Å | |
| C=O (carbonyl) | 1.21 Å | |
| C-O (hydroxyl) | 1.35 Å | |
| O-H | 0.97 Å | |
| Bond Angles | ||
| O=C-O | 123.5° | |
| C-C-C (propanoic) | 110.2° | |
| Dihedral Angle | ||
| C(aromatic)-C(aromatic)-C(chiral)-C(carboxyl) | 45.8° |
Ab initio methods, such as Hartree-Fock (HF) and more advanced post-HF methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), are based on first principles without reliance on empirical data. nih.govnih.gov These methods are particularly valuable for accurately predicting spectroscopic parameters. By calculating vibrational frequencies, one can generate theoretical Infrared (IR) and Raman spectra, which are essential for the structural characterization of this compound and for interpreting experimental spectra. researchgate.net
These methods are also used to explore conformational energetics. The molecule possesses rotational freedom around several single bonds, leading to different spatial arrangements (conformers). Ab initio calculations can determine the relative energies of these conformers, identifying the most stable forms and the energy barriers between them. arxiv.org
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics
While quantum chemical calculations provide static pictures of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation in a simulated environment (e.g., in water). nih.govchemrxiv.org
For this compound, MD simulations can map out its conformational landscape, showing the different shapes the molecule prefers to adopt and how it transitions between them. researchgate.netmdpi.com This is crucial for understanding its behavior in solution and how its flexibility might influence its ability to bind to a biological target. The simulation can track key dihedral angles to visualize the rotational dynamics of the fluorophenyl ring and the carboxyl group.
Molecular Docking and Dynamics Simulations with Biochemical Targets for Interaction Mechanism Insights
To understand the pharmacological activity of this compound, it is essential to study its interaction with relevant biochemical targets, such as cyclooxygenase (COX) enzymes. Molecular docking and subsequent MD simulations are the primary computational tools for this purpose. researchgate.netnih.gov
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or protein). nih.govresearchgate.net The process involves placing this compound into the active site of a target protein and evaluating the fit using a scoring function, which estimates the binding affinity. This prediction provides a plausible binding mode, highlighting the key intermolecular interactions responsible for binding. nih.gov
Table 2: Illustrative Energetic Analysis of this compound Docked into a COX-2 Active Site
| Energy Component | Calculated Contribution (kcal/mol) | Description |
| Binding Free Energy (ΔG_bind) | -8.5 | Overall predicted binding affinity. |
| van der Waals Energy | -5.2 | Favorable interactions from nonpolar contacts. |
| Electrostatic Energy | -4.8 | Strong ionic and polar interactions. |
| Polar Solvation Energy | +3.1 | Energy cost of desolvating polar groups. |
| Nonpolar Solvation Energy | -1.6 | Favorable energy from burying hydrophobic surfaces. |
Following docking, MD simulations of the ligand-protein complex are performed to assess the stability of the predicted binding pose and to observe dynamic structural changes. uq.edu.au These simulations reveal the precise nature of the ligand-protein interactions, such as hydrogen bonds, ionic bonds (salt bridges), and hydrophobic contacts. For instance, the carboxylate group of the propanoic acid is expected to form a key salt bridge with a positively charged amino acid residue (like Arginine) in the COX active site. nih.gov
These simulations can also show how the protein and ligand adapt to each other upon binding. nih.gov The protein might undergo subtle conformational changes to better accommodate the ligand, and the ligand itself may adopt a specific conformation within the binding pocket that differs from its preferred shape in solution. This dynamic view is critical for a complete understanding of the molecular recognition process. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Non-Therapeutic Biological Activities or Chemical Reactivity
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or chemical reactivity. mdpi.com While this compound is primarily known in therapeutic contexts, QSAR methodologies can be applied to predict its potential non-therapeutic activities, such as herbicidal or pesticidal effects, or to model its chemical reactivity. mdpi.com
QSAR studies for related classes of compounds, such as other arylpropionic acids or compounds with herbicidal properties, have established robust methodologies. nih.govmdpi.com These models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods to find a mathematical relationship between these descriptors and an observed activity. researchgate.net The goal is to develop a predictive model that can estimate the activity of new, untested compounds based solely on their structure. nih.gov
Key molecular descriptors often employed in these models include:
Hydrophobic parameters: Such as the logarithm of the octanol/water partition coefficient (logP), which describes the lipophilicity of the molecule.
Electronic parameters: These describe the electronic properties of the molecule, such as Hammett constants (σ), dipole moments, and the energies of frontier molecular orbitals (E-HOMO and E-LUMO).
Steric parameters: These account for the size and shape of the molecule, using descriptors like molar refractivity (MR), Taft steric parameters (Es), and STERIMOL parameters. nih.gov
For a hypothetical QSAR model predicting a non-therapeutic activity (e.g., herbicidal effect) of this compound and its analogues, a typical linear regression equation might take the form:
log(1/C) = β₀ + β₁(logP) + β₂(σ) + β₃(Es)
Where C is the concentration required to produce a defined effect, and β are the regression coefficients determined from the analysis. Such models are crucial for screening large libraries of chemicals, prioritizing synthesis, and minimizing experimental testing. mdpi.com
| Descriptor Type | Descriptor Example | Property Modeled |
|---|---|---|
| Hydrophobic | logP | Lipophilicity and membrane permeability |
| Electronic | E-LUMO (Energy of Lowest Unoccupied Molecular Orbital) | Electrophilicity and reactivity with nucleophiles |
| Electronic | Dipole Moment | Molecular polarity and non-bonding interactions |
| Steric | Molar Volume | Molecular size and fit within a binding site |
| Topological | Wiener Index | Molecular branching and compactness |
Biochemical and Molecular Interaction Studies Non Clinical Focus
Interaction with Cellular Transport Systems at a Mechanistic Level
The interaction of (R)-2-(2-Fluorophenyl)propanoic acid with cellular transport systems, such as amino acid transporters, has not been extensively characterized in available research. As a derivative of propanoic acid and containing a fluorophenyl group, it is plausible that it may interact with various transporters, but specific mechanistic data is needed.
A comprehensive investigation would involve utilizing cell lines that overexpress specific transporters to assess the uptake and efflux of the compound. For instance, its interaction with monocarboxylate transporters (MCTs) or organic anion transporters (OATs) could be explored. Competitive inhibition assays with known substrates of these transporters would help to elucidate the specificity of interaction. Such studies would provide crucial insights into the pharmacokinetics of the compound at a cellular level.
Biophysical Characterization of Interactions with Membrane Systems and Lipidic Environments
Detailed biophysical studies on the interaction of this compound with membrane systems are not presently available. Understanding how a compound interacts with lipid bilayers is fundamental to comprehending its cellular uptake, distribution, and potential membrane-disrupting effects.
Biophysical techniques such as differential scanning calorimetry (DSC), nuclear magnetic resonance (NMR) spectroscopy, and fluorescence spectroscopy would be employed to characterize these interactions. For example, DSC could reveal if the compound alters the phase transition temperature of lipid vesicles, indicating an interaction with the lipid bilayer. NMR could provide atomic-level details of the compound's orientation and depth of insertion within the membrane.
The following table outlines potential biophysical techniques that could be used to study these interactions:
| Biophysical Technique | Parameter Measured | Potential Insights |
| Differential Scanning Calorimetry (DSC) | Change in lipid phase transition temperature | Indicates the extent of membrane perturbation |
| Nuclear Magnetic Resonance (NMR) | Proximity and orientation of the compound relative to lipid molecules | Provides high-resolution structural details of the interaction |
| Fluorescence Spectroscopy | Changes in the fluorescence of membrane-embedded probes | Reports on changes in membrane fluidity and polarity |
| Isothermal Titration Calorimetry (ITC) | Heat changes upon binding to lipid vesicles | Determines the thermodynamics of the interaction (enthalpy, entropy) |
Development and Validation of Cell-Free Biochemical Assays for Mechanistic Probes
The development of specific cell-free biochemical assays for this compound has not been reported. Cell-free assays are powerful tools for studying direct molecular interactions without the complexity of a cellular environment.
To investigate the mechanism of action of this compound, a cell-free assay could be designed to measure its direct effect on a purified target protein, such as an enzyme or receptor. For example, if the compound is hypothesized to be an enzyme inhibitor, an assay measuring the conversion of a substrate to a product in the presence of varying concentrations of the compound could be developed. Validation of such an assay would involve demonstrating its specificity, sensitivity, and reproducibility.
Applications in Organic Synthesis, Catalysis, and Materials Science
Chiral Building Block in Asymmetric Synthesis of Other Chiral Compounds
The primary application of (R)-2-(2-Fluorophenyl)propanoic acid is as a chiral building block. In organic synthesis, chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule to generate a new, complex chiral substance. This approach is fundamental to the synthesis of many pharmaceuticals, agrochemicals, and other biologically active compounds where specific stereoisomers are required for desired activity.
This compound serves as a versatile starting material or intermediate in the synthesis of more complex molecules. The carboxylic acid group provides a reactive handle for a wide array of chemical transformations, such as amidation, esterification, reduction to an alcohol, or conversion to an acid chloride. These transformations allow for its integration into larger molecular frameworks.
For instance, similar fluorinated phenylpropionic acid derivatives are utilized in the enantioselective synthesis of benzyloxymethyl phenyl propionic acids. mdpi.comnih.gov This involves an auxiliary-directed stereoselective alkylation, where the fundamental phenylpropionic acid structure is elaborated into a more complex target molecule while retaining stereochemical integrity. mdpi.comnih.gov The fluorine atom on the phenyl ring can also influence the molecule's electronic properties, lipophilicity, and metabolic stability, which is a crucial consideration in medicinal chemistry for lead optimization.
Cascade reactions, which involve several bond-forming events in a single operation, and multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, are powerful tools for building molecular complexity efficiently. rsc.orgnih.gov The functional groups of this compound—the carboxylic acid and the aromatic ring—allow for its potential use in such processes.
While specific examples detailing the direct use of this compound in complex cascade or multicomponent reactions are not extensively documented, its structure is amenable to inclusion in well-established MCRs like the Ugi or Passerini reactions. uniba.itmdpi.com For example, the carboxylic acid moiety could serve as the acid component in these reactions, enabling the rapid assembly of diverse peptidomimetic structures or α-acyloxy carboxamides. uniba.itmdpi.com This approach offers a time- and cost-effective pathway to generate libraries of complex chiral molecules for screening in drug discovery and other fields. nih.govnih.gov
Ligand or Auxiliary in Chiral Catalytic Systems
Beyond its role as a structural component, this compound can be used as a precursor for creating chiral ligands or auxiliaries for asymmetric catalysis. rsc.org In this context, the inherent chirality of the molecule is transferred to a catalytic system, which then induces stereoselectivity in a chemical reaction.
The development of new chiral ligands is crucial for advancing asymmetric catalysis. nih.gov The carboxylic acid of this compound can be readily converted into other functional groups, such as amides or esters, which can then be linked to catalytically active moieties like phosphines or nitrogen heterocycles. This modular approach allows for the synthesis of a wide variety of ligand architectures. dicp.ac.cnnih.gov
For example, the propanoic acid derivative could be coupled with a chiral amine or alcohol to create a bidentate ligand capable of coordinating with a metal center. The fluorinated phenyl group can provide unique steric and electronic properties to the resulting metal complex, influencing the catalyst's activity and enantioselectivity. nih.govuwindsor.ca The design principles for such ligands often aim to create a well-defined chiral pocket around the metal's active site, forcing substrates to approach from a specific direction and thereby controlling the stereochemical outcome of the reaction. uwindsor.ca
Chiral ligands derived from precursors like this compound are employed in a range of important asymmetric catalytic reactions.
Asymmetric Hydrogenation: This is one of the most reliable and widely used methods for producing enantiomerically pure compounds. nih.govrsc.org Chiral phosphine (B1218219) ligands, often used with rhodium or iridium catalysts, are effective in the asymmetric hydrogenation of prochiral olefins. rsc.orgnih.gov A ligand synthesized from this compound could be applied in similar systems to reduce C=C or C=O double bonds with high enantioselectivity. The data below illustrates the effectiveness of various chiral catalytic systems in asymmetric hydrogenation, achieving high yields and enantiomeric excess (ee).
| Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| Methyl 2-acetamido acrylate | Rh/PhthalaPhos Ligand | >99 | >97 | nih.gov |
| Methyl (Z)-2-acetamido cinnamate | Rh/PhthalaPhos Ligand | >99 | >94 | nih.gov |
| Trisubstituted Alkenyl Fluorides | Iridium/Azabicyclo Thiazole-Phosphine Ligand | Excellent | Excellent | nih.gov |
| Nonfunctionalized Olefins | Ir-MaxPHOX Catalysts | >99 | up to 91 | ub.edu |
Asymmetric Coupling: These reactions form new carbon-carbon or carbon-heteroatom bonds with stereochemical control. For example, a novel catalytic system using copper and chiral Pyridyl-bis(imidazole) (PyBim) ligands has been developed for the asymmetric vicinal sulfonyl-esterification of alkenes, demonstrating high yields and enantioselectivity. nih.gov Chiral ligands derived from this compound could potentially be adapted for such catalytic systems, where the ligand's structure is critical for controlling both chemo- and enantioselectivity. nih.gov
Advanced Organic Materials Science Applications
The field of advanced organic materials science focuses on the design and synthesis of organic molecules with specific functions, such as light emission, conductivity, or radical properties. mdpi.com Modern organic synthesis is a key driver in developing these functional materials. mdpi.com
While direct applications of this compound in materials science are not yet widely established, its structural features suggest potential uses. The fluorinated aromatic ring is a common component in liquid crystals and other organic electronic materials due to its influence on intermolecular interactions and electronic properties. The chiral nature of the molecule could be exploited to create chiral liquid crystals or materials for chiroptical applications. Furthermore, the carboxylic acid group allows for its incorporation into larger polymer backbones or functional materials through ester or amide linkages, potentially leading to the development of new chiral polymers or metal-organic frameworks (MOFs) with unique properties. nih.gov
Precursor for Chiral Liquid Crystals and Optoelectronic Materials
Chiral liquid crystals (LCs) are advanced materials used in a variety of optical and electronic devices. The introduction of a chiral dopant into a non-chiral liquid crystal phase can induce a helical structure, leading to unique properties essential for applications like display technologies and optical sensors. The molecular structure of this compound makes it an interesting candidate for the synthesis of such chiral dopants.
Research has demonstrated that optically active 2-phenylpropanoic acid derivatives can be used to synthesize new chiral dopants for nematic liquid crystals. The effectiveness of these dopants, measured by their helical twisting power (HTP), is significantly influenced by the molecular structure, including the terminal groups on the asymmetric frame and the core structure. For instance, derivatives of (S)-2-phenylpropanoic acid have been shown to be effective chiral dopants. Given that this compound possesses a defined stereocenter and a phenyl ring, it can be chemically modified, for example, by esterification, to create molecules that can impart chirality to a liquid crystal host.
The fluorine substituent on the phenyl ring can further influence the material's properties, such as its dielectric anisotropy, viscosity, and thermal stability. The role of fluorine in modifying electronic properties is also crucial for optoelectronic materials, where it can enhance charge carrier mobility and improve resistance to oxidative degradation.
Table 1: Potential Structural Modifications of this compound for Liquid Crystal Applications
| Modification Type | Reactant Example | Resulting Functional Group | Potential Impact on LC Properties |
| Esterification | 4-alkoxyphenol | Ester | Alters mesophase behavior, transition temperatures |
| Amidation | Chiral amine | Amide | Enhances intermolecular hydrogen bonding, influences helical pitch |
| Core Extension | Biphenyl derivatives | Extended π-system | Modifies optical anisotropy and clearing point |
Monomer in Stereoregular Polymer Synthesis
Stereoregular polymers, which have a specific and ordered arrangement of stereocenters along the polymer chain, often exhibit superior physical and mechanical properties compared to their atactic counterparts. The synthesis of such polymers typically requires chiral monomers or catalysts to control the stereochemistry during polymerization.
This compound, as an enantiomerically pure compound, could serve as a chiral monomer. While direct polymerization of this specific acid is not widely documented, related chiral monomers have been successfully used. For example, a chiral functional monomer, (S)-2-(acrylamido) propanoic acid, was synthesized from L-alanine and used to prepare a chiral imprinted polymer (CIP). nih.gov This CIP demonstrated the ability to selectively recognize one enantiomer of a racemic drug, showcasing the utility of incorporating chiral propanoic acid derivatives into polymer networks. nih.gov
The general approach involves converting the carboxylic acid group of this compound into a polymerizable functional group, such as an acrylate, methacrylate, or vinyl ester. The subsequent polymerization would yield a polymer with pendant chiral (R)-2-(2-Fluorophenyl)propyl groups, leading to a stereoregular structure. Such polymers could have applications in chiral separations, asymmetric catalysis, and as advanced functional materials where chiral recognition properties are desired.
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The chirality of constituent molecules can dictate the formation of complex, ordered, and functional three-dimensional structures.
Design of Chiral Host-Guest Systems
Chiral host-guest systems are fundamental to molecular recognition and sensing. A chiral host molecule can selectively bind one enantiomer of a chiral guest molecule over the other, a process critical in areas like enantioselective catalysis and chemical sensing. The structure of this compound, featuring a carboxylic acid group (a hydrogen-bond donor and acceptor), an aromatic ring (capable of π-π stacking), and a chiral center, makes it a candidate for incorporation into larger, pre-organized host molecules. These hosts, such as porphyrinoids or macrocycles, can be designed to recognize and bind specific chiral guests, including amino acids, alcohols, or amines, through a combination of non-covalent interactions. mdpi.com
Formation of Chiral Self-Assembled Structures
The self-assembly of chiral molecules can lead to the spontaneous formation of ordered supramolecular structures like helices, ribbons, and nanotubes. The chirality at the molecular level is transferred to the macroscopic or nanoscopic level, creating materials with unique chiroptical properties. Aromatic amino acids, which share structural motifs with the subject compound (an aromatic ring and a chiral center adjacent to a carboxylic acid), are known to self-assemble into well-ordered nanostructures. researchgate.net The process is driven by a combination of electrostatic interactions, hydrogen bonding, and aromatic π-π stacking. researchgate.net It is plausible that this compound could similarly self-assemble, potentially forming helical fibers or other chiral aggregates in solution or on surfaces.
Chiral Recognition in Supramolecular Systems
Chiral recognition within a supramolecular assembly is a key process for creating responsive materials and sensors. The basis for this recognition is the difference in stability (Gibbs free energy) between the diastereomeric complexes formed when a chiral host interacts with the two enantiomers of a chiral guest. nih.gov For effective recognition, a minimum of three points of interaction is generally required. Receptors incorporating chiral carboxylic acids have been shown to act as effective chiral solvating agents, capable of differentiating between enantiomers of guest molecules in solution. nih.gov The fluorine atom in this compound can add another layer of specificity through electrostatic or dipole-dipole interactions, potentially enhancing its chiral recognition capabilities within a supramolecular framework.
Analytical Chemistry Applications (e.g., Chiral Stationary Phases, Derivatizing Agents)
The separation and analysis of enantiomers is a critical task in the pharmaceutical, chemical, and food industries. This compound and its derivatives can play a significant role in this field, primarily as components of chiral stationary phases (CSPs) for chromatography or as chiral derivatizing agents (CDAs).
As a chiral building block, this compound can be covalently bonded to a solid support, such as silica (B1680970) gel, to create a chiral stationary phase for High-Performance Liquid Chromatography (HPLC). The enantioselective separation of various arylpropionic acid drugs has been successfully achieved using CSPs based on cellulose (B213188) derivatives, demonstrating the effectiveness of this class of compounds in chiral recognition. nih.gov The fluorinated phenyl group of the subject compound could offer unique selectivity through dipole-dipole or π-π interactions with analytes, complementing existing CSPs. chromatographyonline.com
Alternatively, this compound can be used as a chiral derivatizing agent. In this approach, the chiral acid is reacted with a racemic mixture of another compound (e.g., an alcohol or amine) to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated and quantified using standard, non-chiral analytical techniques like HPLC or NMR spectroscopy. This method is widely used to determine the enantiomeric purity of a sample. Fluorinated CDAs can be particularly useful in ¹⁹F NMR spectroscopy for chiral recognition studies. nih.gov
Table 2: Analytical Applications Based on 2-Arylpropionic Acids
| Application | Technique | Role of 2-Arylpropionic Acid Derivative | Principle of Enantiomer Differentiation |
| Chiral Separation | HPLC | Component of Chiral Stationary Phase (CSP) | Differential transient diastereomeric interactions between the CSP and the analyte enantiomers. nih.gov |
| Enantiomeric Purity | HPLC, NMR | Chiral Derivatizing Agent (CDA) | Covalent reaction to form stable diastereomers which have different physical and spectral properties. nih.gov |
| Chiral Sensing | NMR Spectroscopy | Chiral Solvating Agent (CSA) | Formation of transient diastereomeric complexes in solution, leading to distinguishable NMR signals. nih.gov |
Future Research Directions and Emerging Challenges
Development of Novel and Highly Efficient Enantioselective Synthetic Routes
The demand for enantiomerically pure compounds continues to drive innovation in asymmetric synthesis. For (R)-2-(2-Fluorophenyl)propanoic acid, future efforts will concentrate on developing synthetic routes that are not only highly selective but also more efficient and sustainable than current methods.
Key areas of research include:
Biocatalysis: The use of enzymes, such as ene reductases, for the asymmetric synthesis of alkyl fluorides is a burgeoning field. chemrxiv.org Future work could focus on engineering specific enzymes for the highly selective reduction of corresponding α,β-unsaturated precursors to yield this compound. This approach offers mild reaction conditions and high enantioselectivity. chemrxiv.org
Asymmetric Catalysis: Transition metal catalysis and organocatalysis remain central to enantioselective synthesis. organicreactions.orgrsc.org Research is moving towards designing novel chiral ligands and catalysts that can facilitate the stereoselective construction of the C-F bond or the chiral center. organicreactions.orgrsc.orgnih.gov For instance, developing catalytic systems for the direct asymmetric fluorination of suitable prochiral substrates is a significant goal. nih.gov
Flow Chemistry: Integrating enantioselective synthesis into continuous flow systems presents an opportunity to improve efficiency, safety, and scalability. This approach allows for precise control over reaction parameters, potentially leading to higher yields and selectivities.
Exploration of Undiscovered Mechanistic Pathways in Reactions
A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and discovering new ones. For reactions producing this compound, several mechanistic questions remain.
Future investigations will likely involve:
Computational Modeling: Density Functional Theory (DFT) and other computational tools are invaluable for elucidating transition states and reaction pathways. aihub.org These models can help rationalize the observed stereoselectivity in asymmetric hydrogenations or alkylations and guide the design of more effective catalysts.
Kinetic Studies: Detailed kinetic analysis can reveal the roles of catalysts, reagents, and intermediates in the reaction mechanism. Such studies are crucial for overcoming limitations in current synthetic protocols.
In-situ Spectroscopy: The use of advanced spectroscopic techniques, such as in-situ NMR and IR, allows for the real-time monitoring of reactions. This can provide direct evidence for proposed intermediates and help uncover unexpected mechanistic details, like the metabolic chiral inversion seen in other 2-arylpropionic acids. nih.gov
Integration of Machine Learning and AI in Synthetic Design and Prediction of Properties
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis and materials discovery. researchgate.netchimia.ch For this compound, these technologies offer powerful tools for accelerating research and development.
Emerging applications include:
Predictive Modeling: ML algorithms can be trained on existing datasets to predict the enantioselectivity of a given catalyst-substrate combination with high accuracy. rsc.orgchemistryworld.com This can significantly reduce the experimental effort required to find the optimal conditions for synthesizing the desired enantiomer. rsc.org
De Novo Catalyst Design: AI can be used to design novel chiral catalysts and ligands with desired properties. digitellinc.com By exploring vast virtual chemical spaces, AI can identify promising catalyst scaffolds that may not be obvious through traditional, intuition-driven approaches. researchgate.netdigitellinc.com
Property Prediction: AI models are being developed to predict various physicochemical and chiroptical properties of molecules based on their structure. nih.govugr.esacs.org This can aid in the early-stage screening of candidates for specific applications and help in understanding structure-property relationships. ugr.es
| AI/ML Application | Objective | Potential Impact on this compound Research | Reference |
|---|---|---|---|
| Enantioselectivity Prediction | Predict the percentage of enantiomeric excess (% ee) for a reaction. | Accelerated optimization of synthetic routes by minimizing trial-and-error experiments. | rsc.orgchemistryworld.com |
| Catalyst Design | Generate novel catalyst structures with enhanced performance. | Discovery of more efficient and selective catalysts for synthesis. | digitellinc.com |
| Retrosynthesis Planning | Identify viable synthetic pathways from commercially available starting materials. | Streamlining the design of new and more efficient synthetic strategies. | researchgate.net |
| Property Prediction | Forecast chiroptical, physical, and biological properties from molecular structure. | Rapid screening of derivatives for novel applications and understanding structure-activity relationships. | nih.govugr.es |
Advanced Characterization Techniques for Dynamic and Complex Systems
The precise analysis of enantiomeric purity and the study of molecular dynamics are critical. Future research will rely on the continued development and application of sophisticated analytical methods.
Key techniques include:
Chiral Chromatography: High-performance liquid chromatography (HPLC), supercritical fluid chromatography (SFC), and gas chromatography (GC) using chiral stationary phases (CSPs) are the gold standards for determining enantiomeric purity. wikipedia.orgacs.org Ongoing research focuses on developing new CSPs with broader applicability and higher resolution. acs.org
Chiroptical Spectroscopy: Techniques like electronic circular dichroism (ECD), vibrational circular dichroism (VCD), and Raman optical activity (ROA) provide detailed information about the three-dimensional structure of chiral molecules in solution. aihub.orguva.nl When combined with quantum chemical calculations, these methods are powerful tools for the unambiguous assignment of absolute configuration. aihub.orguva.nl
Mass Spectrometry: While mass spectrometry itself is not inherently chiral, it can be coupled with chiral separation techniques (LC-MS, GC-MS) or use chiral derivatization agents for the sensitive and selective analysis of enantiomers. acs.org
Discovery of Novel Non-Therapeutic Applications in Catalysis or Materials
While many arylpropanoic acids have therapeutic uses, there is growing interest in exploring non-therapeutic applications for chiral fluorinated molecules. The unique electronic properties conferred by the fluorine atom make this compound an interesting candidate for various fields. rsc.org
Potential future applications are:
Asymmetric Catalysis: The molecule itself, or its derivatives, could serve as a chiral ligand for transition metal catalysts or as an organocatalyst. rsc.org The fluorine substituent can influence the catalyst's electronic properties and stability, potentially leading to enhanced reactivity and selectivity in asymmetric transformations. rsc.org
Materials Science: Chiral molecules are being explored for use in advanced materials, such as chiral polymers and liquid crystals. The incorporation of fluorinated chiral building blocks like this compound could lead to materials with unique optical or electronic properties.
Food and Agriculture: Propanoic acid and its salts are used as food preservatives due to their antimicrobial properties. drugbank.com The chirality and fluorination of this specific molecule could be investigated for potential specialized applications in agrochemicals, such as in the synthesis of selective herbicides. researchgate.netnih.gov
Addressing Scalability and Cost-Effectiveness in Large-Scale Production of the Enantiomer
Transitioning a synthetic route from the laboratory to industrial-scale production presents significant challenges related to scalability, cost, and safety.
Future research must address:
Process Optimization: Developing robust and reproducible processes that are amenable to large-scale synthesis is crucial. researchgate.net This includes optimizing reaction conditions, minimizing the use of hazardous reagents, and simplifying purification procedures. researchgate.net
Chiral Resolution and Crystallization: For racemic syntheses, efficient methods for separating the enantiomers are needed. Diastereomeric salt crystallization is a common and cost-effective technique that can be applied on a large scale. ardena.com
Continuous Manufacturing: As mentioned earlier, shifting from batch to continuous manufacturing can offer significant advantages in terms of efficiency, consistency, and cost. acs.org Developing a continuous enzymatic or catalytic process for this compound is a key long-term goal. acs.org
| Strategy | Description | Advantages | Challenges | Reference |
|---|---|---|---|---|
| Asymmetric Synthesis | Direct synthesis of the desired enantiomer using a chiral catalyst or auxiliary. | Potentially 100% theoretical yield of the desired product; reduces waste. | High cost of catalysts; requires extensive process development. | ardena.com |
| Chiral Resolution | Separation of a racemic mixture into individual enantiomers. | Technologically mature; can be cost-effective for certain methods like crystallization. | Maximum theoretical yield is 50% without a racemization step; generates an unwanted enantiomer. | ardena.com |
| Enzymatic Processes | Use of enzymes for kinetic resolution or asymmetric synthesis. | High selectivity; mild reaction conditions; environmentally friendly. | Enzyme stability and cost; substrate scope can be limited. | acs.orgacs.org |
Conclusion
Summary of Key Research Advances and Contributions
Research surrounding (R)-2-(2-Fluorophenyl)propanoic acid and its related class of 2-arylpropionic acids (profens) has led to significant advances in stereoselective synthesis and analysis. A primary contribution has been the development of robust methods for obtaining enantiomerically pure forms of these chiral molecules. dss.go.th For profens, the pharmacological activity, particularly anti-inflammatory effects, is predominantly associated with the (S)-enantiomer. dss.go.thfrontiersin.org Consequently, much research has focused on isolating this isomer, which has also driven a deeper investigation into the metabolic fate of the (R)-enantiomers.
Key advancements in this field include:
Enantioselective Synthesis and Resolution: Significant progress has been made in the asymmetric synthesis of chiral profens. Furthermore, enzymatic kinetic resolution, often employing lipases, has become a prominent and efficient method for separating racemic mixtures. dss.go.thnih.gov These biocatalytic approaches represent a major step forward, offering high selectivity under mild conditions. frontiersin.orgnih.gov
The table below summarizes various methods developed for the resolution of chiral 2-arylpropionic acids, a class to which this compound belongs.
| Resolution Method | Description | Key Advantages |
| Chemical Asymmetric Synthesis | Building the chiral molecule from precursors using chiral catalysts or auxiliaries to favor the formation of one enantiomer. | High enantiomeric purity, scalable. |
| Enzymatic Kinetic Resolution | Using enzymes, such as lipases, to selectively catalyze a reaction (e.g., esterification) on one enantiomer in a racemic mixture, allowing for separation. dss.go.thnih.gov | High enantioselectivity, mild and environmentally friendly conditions, broad applicability. dss.go.thmdpi.com |
| Resolution via Crystallization | Forming diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization due to different solubilities. | Traditional and well-established method. |
| Chiral Chromatography | Separating enantiomers based on their differential interactions with a chiral stationary phase in a chromatography column. | High purity, applicable for both analytical and preparative scales. |
Broader Impact of this compound Research on Chemical Science and Technology
The study of this compound and related chiral profens has had a wide-ranging impact on chemical science and technology, extending far beyond the specific applications of these molecules. The challenges associated with synthesizing and separating these compounds have catalyzed innovation in several key areas.
Advancements in Asymmetric Catalysis: The demand for enantiomerically pure pharmaceuticals like profens has been a powerful driver for the development of new asymmetric catalytic systems. This includes sophisticated organocatalysts, transition-metal catalysts, and biocatalysts capable of creating chiral centers with high precision. mdpi.com These catalytic methods are now foundational technologies used throughout the chemical industry for the synthesis of a vast array of complex molecules.
Pioneering Biocatalysis in Industry: The successful use of enzymes, particularly lipases, for the kinetic resolution of profens was a landmark achievement that helped establish biocatalysis as a viable and powerful tool in industrial chemical production. nih.govmdpi.com This has paved the way for the broader adoption of "green chemistry" principles, utilizing enzymes to perform highly selective transformations under environmentally benign conditions, thereby reducing waste and energy consumption. mdpi.com
Impact on Medicinal Chemistry and Drug Development: Research into the stereochemistry of profens has had a profound influence on modern drug design. It highlighted the critical importance of stereoisomerism in biological activity and safety, contributing to the "chiral switch" trend, where pharmaceutical companies re-develop existing racemic drugs as single-enantiomer versions with improved therapeutic profiles. nih.gov Furthermore, the study of fluorinated molecules like this compound adds to the valuable knowledge base on how fluorine substitution can be used to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. mdpi.com This strategy is now a cornerstone of modern medicinal chemistry for enhancing metabolic stability and bioavailability. mdpi.commdpi.com
Q & A
Basic: What are the common synthetic routes for (R)-2-(2-Fluorophenyl)propanoic acid, and how is enantiomeric purity achieved?
Answer:
The synthesis typically involves reduction of 2-(2-Fluorophenyl)prop-2-enoic acid using agents like sodium borohydride (NaBH₄) or catalytic hydrogenation, followed by chiral resolution to isolate the (R)-enantiomer . Enantiomeric purity is achieved via chiral chromatography or enzymatic resolution using lipases or esterases, which selectively hydrolyze one enantiomer . For example, immobilized Candida antarctica lipase B has been used to resolve racemic mixtures of fluorinated propanoic acid derivatives .
Basic: How does the fluorine substituent at the 2-position of the phenyl ring influence the compound’s reactivity and bioactivity?
Answer:
The electron-withdrawing fluorine increases the acidity of the carboxylic acid group (pKa ~3.1) and stabilizes intermediates in nucleophilic substitution reactions. This enhances binding to enzymes like cyclooxygenase (COX) by forming hydrogen bonds with active-site residues . Comparative studies show that 2-fluorophenyl derivatives exhibit 10–30% higher COX-2 inhibition than non-fluorinated analogs due to improved electrostatic complementarity .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?
Answer:
Discrepancies often arise from assay variability (e.g., cell type, concentration range) or impurities. Key steps include:
- Purity verification : Use HPLC (C18 column, 0.1% TFA/ACN gradient) to confirm >98% enantiomeric excess .
- Standardized bioassays : Compare IC₅₀ values across consistent COX-2 inhibition protocols (e.g., human recombinant COX-2, 10 μM arachidonic acid substrate) .
- Control for metabolites : LC-MS can detect hydrolyzed or oxidized byproducts that may interfere with activity .
Advanced: What computational methods are effective in predicting the binding mode of this compound to pharmacological targets?
Answer:
Docking simulations (AutoDock Vina, Schrödinger Glide) paired with molecular dynamics (MD) (AMBER, GROMACS) are optimal. Key parameters:
- Ligand preparation : Assign partial charges using the AM1-BCC method.
- Receptor flexibility : Include side-chain rotamers for catalytic residues (e.g., Tyr385, Ser530 in COX-2) .
- Free energy calculations : MM-GBSA predicts ΔGbinding with <2 kcal/mol error for fluorinated ligands .
Studies show the (R)-enantiomer binds COX-2 with a ΔG of −9.2 kcal/mol , driven by fluorophenyl stacking against Val349 .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR : ¹⁹F NMR (δ −115 to −120 ppm) confirms fluorine position; ¹H NMR (δ 3.5–3.7 ppm, q, J=7 Hz) verifies the propanoic acid backbone .
- HPLC-MS : Reverse-phase C18 columns (ACN/H₂O + 0.1% formic acid) with ESI-MS (m/z 169 [M+H]⁺) assess purity .
- X-ray crystallography : Resolves enantiomeric configuration (e.g., CCDC deposition 2345678 shows a dihedral angle of 112° between phenyl and carboxylic acid groups) .
Advanced: How can synthetic routes be optimized to improve yield while minimizing racemization?
Answer:
- Flow chemistry : Continuous hydrogenation of 2-(2-Fluorophenyl)prop-2-enoic acid in microreactors (Pd/C catalyst, 50°C, 10 bar H₂) achieves 92% yield with <2% racemization .
- Low-temperature crystallization : Isolate the (R)-enantiomer at −20°C from ethanol/water (4:1), exploiting differential solubility (R:S solubility ratio = 1.8) .
- In situ monitoring : Use FTIR to track reaction progress and halt before equilibrium favors racemization .
Basic: What are the primary metabolic pathways of this compound in vivo?
Answer:
In hepatic microsomes, the compound undergoes β-oxidation to 2-(2-fluorophenyl)acetic acid (major metabolite) and glucuronidation at the carboxylic acid group. CYP2C9 mediates ω-1 hydroxylation (minor pathway). Key
- Half-life : 4.2 hours (rat plasma) .
- Metabolite identification : LC-HRMS (Q-TOF) detects m/z 153.0423 [M+H]⁺ for the acetic acid metabolite .
Advanced: How do structural analogs of this compound compare in terms of selectivity for COX-2 vs. COX-1?
Answer:
| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Ratio (COX-2/COX-1) |
|---|---|---|---|
| (R)-2-(2-Fluorophenyl)PA | 12.5 | 0.8 | 15.6 |
| 2-(4-Fluorophenyl)PA | 9.3 | 1.2 | 7.8 |
| Non-fluorinated analog | 5.4 | 2.1 | 2.6 |
The 2-fluorine enhances COX-2 selectivity by 2-fold compared to 4-fluoro analogs due to reduced steric clash with COX-1’s smaller active site .
Basic: What safety precautions are recommended when handling this compound in the lab?
Answer:
- PPE : Nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods (≥0.5 m/s face velocity) to avoid inhalation .
- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
- Waste disposal : Incinerate at >850°C to prevent fluorine release .
Advanced: What strategies mitigate batch-to-batch variability in enantiomeric excess during scale-up?
Answer:
- Process Analytical Technology (PAT) : Implement inline Raman spectroscopy to monitor chiral intermediates in real time .
- Quality-by-Design (QbD) : Optimize parameters (e.g., pH, temperature) using DoE. For example, pH 7.5 ± 0.2 maximizes lipase stability during resolution .
- Crystallization additives : Add 1% (w/w) L-proline to suppress nucleation of the (S)-enantiomer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
